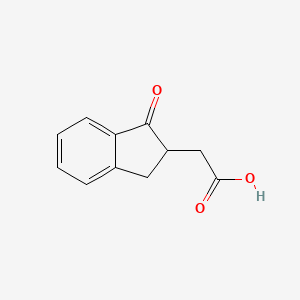![molecular formula C7H13NO B6166633 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane CAS No. 1783400-10-1](/img/no-structure.png)
1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .
Synthesis Analysis
An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
Bicyclo[2.1.1]hexanes are saturated bicyclic structures . They have two carbon atoms that are part of both rings, known as bridgehead carbon atoms . The structure of these compounds is still underexplored .Chemical Reactions Analysis
The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes involves a [2+2] cycloaddition of 1,5-dienes using photochemistry . This reaction can be challenging to scale up due to the technical requirements .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexane", "paraformaldehyde", "methanol", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "methyl iodide" ], "Reaction": [ "Step 1: 2-azabicyclo[2.1.1]hexane is reacted with paraformaldehyde in the presence of methanol and hydrochloric acid to form 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane.", "Step 2: The hydroxyl group in 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane is protected by reacting it with methyl iodide to form 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane.", "Step 3: The protected compound is then deprotonated using sodium hydroxide and reacted with methyl iodide to form the quaternary ammonium salt.", "Step 4: The quaternary ammonium salt is then treated with potassium carbonate to remove the protecting group and form the final product, 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane." ] } | |
Numéro CAS |
1783400-10-1 |
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



